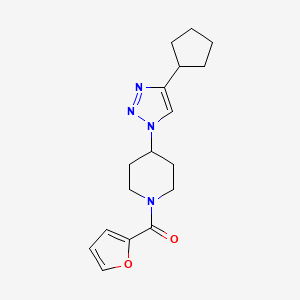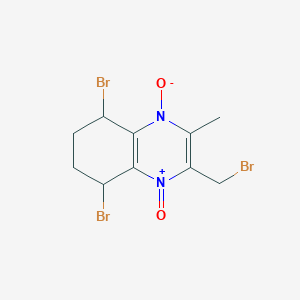![molecular formula C10H22NO5P B5004124 Methyl 2-[2-diethoxyphosphorylethyl(methyl)amino]acetate](/img/structure/B5004124.png)
Methyl 2-[2-diethoxyphosphorylethyl(methyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl N-[2-(diethoxyphosphoryl)ethyl]-N-methylglycinate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as "Methyl 2-(diethoxyphosphoryl)acetate" .
Synthesis Analysis
The synthesis of “methyl N-[2-(diethoxyphosphoryl)ethyl]-N-methylglycinate” involves several steps. The first stage involves the reaction of trichlorophosphine with 2-(diphenylphosphoryl)acetic acid . This reaction involves three elementary steps, and the explicit inclusion of solvent makes it possible to reduce the activation energy of each of them . The second stage involves the reaction of 2-(diphenylphosphoryl)acetyl chloride with a phosphoryl-substituted amine .Molecular Structure Analysis
The molecular formula of “methyl N-[2-(diethoxyphosphoryl)ethyl]-N-methylglycinate” is C8H17O5P . The average mass is 224.191 Da and the monoisotopic mass is 224.081360 Da .Chemical Reactions Analysis
The mechanism of formation of N-methyl-2-(diphenylphosphoryl)acetamide was studied by DFT . The first stage, the reaction of trichlorophosphine with 2-(diphenylphosphoryl)acetic acid, involves three elementary steps .Safety and Hazards
The safety data sheet for Methyl diethylphosphonoacetate indicates that it causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation occurs .
Orientations Futures
Several newly synthesized organophosphonates were tested as new potential antimicrobial drugs on model Escherichia coli bacterial strains (K12 and R2-R3) . These compounds show high selectivity and activity against K12 and R2 strains and may be engaged in the future as new substitutes for commonly used antibiotics .
Propriétés
IUPAC Name |
methyl 2-[2-diethoxyphosphorylethyl(methyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22NO5P/c1-5-15-17(13,16-6-2)8-7-11(3)9-10(12)14-4/h5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFHDYXZTIUTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCN(C)CC(=O)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-4-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5004043.png)
![2-CHLORO-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B5004053.png)

![3-{[4-(Pentyloxy)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5004065.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-chloro-6-fluorophenyl)methyl]piperazine](/img/structure/B5004072.png)
![N-[3-(dimethylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B5004093.png)
![1-[(2,3-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5004099.png)
![2-nitro-N-[oxido(diphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5004104.png)
![4-[5-(anilinocarbamoyl)nonan-5-ylamino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B5004108.png)

![N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)pyridine-4-carboxamide](/img/structure/B5004116.png)
![2-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoic acid](/img/structure/B5004122.png)


